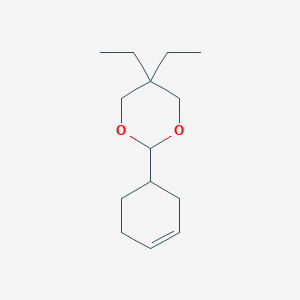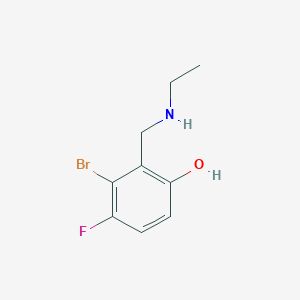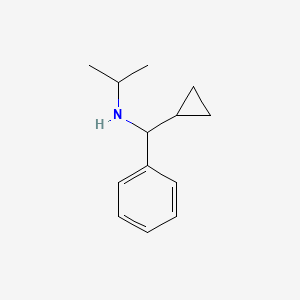
2,3-Dimethylfluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylfluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, where two methyl groups are substituted at the 2nd and 3rd positions of the fluorene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethylfluorene can be synthesized through several methods. One common method involves the methylation of fluorene using methylating agents such as dimethyl carbonate under alkaline conditions. The reaction typically occurs in an organic solvent system within a specific temperature range .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar methylation processes but on a larger scale. The use of environmentally friendly methylating agents like dimethyl carbonate is preferred to avoid the use of toxic reagents such as methyl iodide or methyl bromide .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylfluorene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into fluorenone derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated fluorenes.
Aplicaciones Científicas De Investigación
2,3-Dimethylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism by which 2,3-Dimethylfluorene exerts its effects depends on the specific application. In electronic materials, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
2,3-Dimethylfluorene can be compared with other similar compounds such as:
Fluorene: The parent compound without methyl substitutions.
Dibenzothiophene: A sulfur-containing analog.
Dibenzofuran: An oxygen-containing analog.
Uniqueness
This compound is unique due to the presence of methyl groups at the 2nd and 3rd positions, which can influence its chemical reactivity and physical properties .
List of Similar Compounds
- Fluorene
- Dibenzothiophene
- Dibenzofuran
Propiedades
Número CAS |
4612-63-9 |
|---|---|
Fórmula molecular |
C15H14 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2,3-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-7-13-9-12-5-3-4-6-14(12)15(13)8-11(10)2/h3-8H,9H2,1-2H3 |
Clave InChI |
WZKBKKCKPZMGHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)C3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)


![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)




![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
